ACTOMYOSIN

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Actomyosin is a complex of two proteins, actin and myosin, that is essential for various cellular processes, including muscle contraction, cell motility, and intracellular transport. This complex is ubiquitous in eukaryotic cells and plays a crucial role in converting chemical energy from adenosine triphosphate hydrolysis into mechanical force .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Actomyosin can be prepared from muscle tissues through a series of extraction and purification steps. The process typically involves homogenizing the muscle tissue, followed by differential centrifugation to separate the this compound complex from other cellular components. The this compound is then purified using techniques such as ion-exchange chromatography and gel filtration .

Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale extraction from animal muscle tissues, followed by purification using advanced chromatographic techniques. The process is optimized to ensure high yield and purity, making the this compound suitable for various research and industrial applications .

Analyse Chemischer Reaktionen

Types of Reactions: Actomyosin undergoes several biochemical reactions, primarily involving the hydrolysis of adenosine triphosphate. This hydrolysis is crucial for the conformational changes in the myosin head, which allows it to bind and release actin filaments, generating mechanical force .

Common Reagents and Conditions: The primary reagent involved in this compound reactions is adenosine triphosphate. The hydrolysis of adenosine triphosphate is facilitated by the presence of calcium ions and is regulated by various accessory proteins such as troponin and tropomyosin .

Major Products: The major products of the adenosine triphosphate hydrolysis reaction in this compound are adenosine diphosphate and inorganic phosphate. These products are released during the power stroke phase of the myosin head movement .

Wissenschaftliche Forschungsanwendungen

Actomyosin has extensive applications in scientific research, particularly in the fields of cell biology, biochemistry, and medicine. It is used to study muscle contraction mechanisms, cell motility, and intracellular transport processes. In medicine, this compound is crucial for understanding various muscle-related diseases and developing therapeutic interventions .

Wirkmechanismus

The mechanism of action of actomyosin involves the cyclic interaction between actin and myosin, powered by the hydrolysis of adenosine triphosphate. The myosin head binds to actin filaments, undergoes a conformational change, and then releases the actin filament, generating mechanical force. This cycle is regulated by calcium ions and accessory proteins such as troponin and tropomyosin .

Vergleich Mit ähnlichen Verbindungen

Tropomyosin: A protein that binds to actin filaments and regulates muscle contraction by controlling the access of myosin to actin.

Uniqueness of Actomyosin: this compound is unique due to its ability to convert chemical energy into mechanical force, a property that is essential for various cellular processes. Unlike other proteins, this compound’s interaction is highly dynamic and regulated by multiple factors, making it a versatile and crucial component in cellular mechanics .

Eigenschaften

CAS-Nummer |

102322-35-0 |

|---|---|

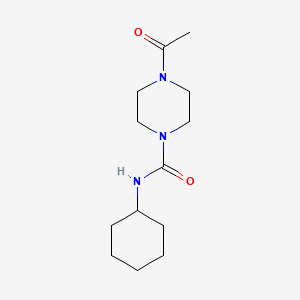

Molekularformel |

C20H23NO2 |

Molekulargewicht |

0 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.